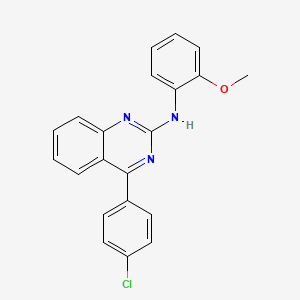
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a quinazoline derivative . Quinazoline and its derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The molecular formula of this compound is C21H16ClN3O .
Molecular Structure Analysis
The molecular structure of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. It also has a chlorophenyl group attached at the 4-position and a methoxyphenyl group attached as an amine substituent .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods to synthesize and characterize derivatives of quinazoline, which includes compounds structurally related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine. These studies often involve the synthesis of quinazoline derivatives through processes like cyclization and etheration. The characterization of these compounds includes various analytical techniques such as IR, NMR, MS, and elemental analysis, providing insights into their structural attributes and potentially leading to the development of novel compounds with enhanced properties (Yan, Huang, & Zhang, 2013).
Antitumor Activity
Quinazoline derivatives have been evaluated for their antitumor activity. Specific compounds synthesized from related chemical pathways have demonstrated antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. Preliminary bioassays indicate that some quinazoline compounds possess significant antitumor activity, highlighting the importance of this chemical class in the development of new anticancer agents (Ouyang Gui-ping, 2012).
Anti-inflammatory Activity
Compounds related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine have also been explored for their anti-inflammatory properties. Fluorine-substituted derivatives, for instance, have shown potential inhibitory effects on LPS-induced NO secretion, which is a marker of inflammation. This suggests that modifications in the quinazoline structure can lead to compounds with significant anti-inflammatory activities, potentially contributing to the development of new anti-inflammatory drugs (Sun et al., 2019).
Pharmacological Screening
Further pharmacological screening of quinazoline derivatives has been conducted to assess their antimicrobial, analgesic, and anti-inflammatory activities. These studies involve the synthesis of novel quinazoline-4-one/4-thione derivatives, indicating the versatility of this chemical class in generating compounds with diverse biological activities. The research highlights the potential of these compounds in serving as a basis for the development of drugs with antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Future Directions
The future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential therapeutic applications. Given the wide range of biological activities exhibited by quinazoline derivatives, these compounds are of significant interest in the field of medicinal chemistry .
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-23-17-7-3-2-6-16(17)20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPUJOEWYOQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)
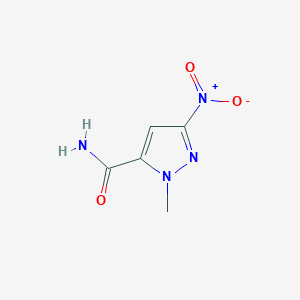
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
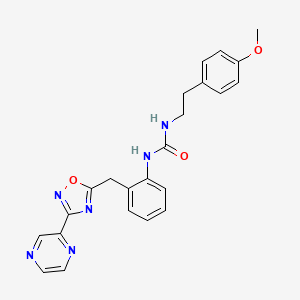
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
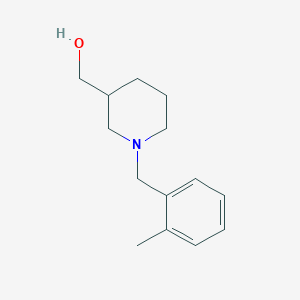
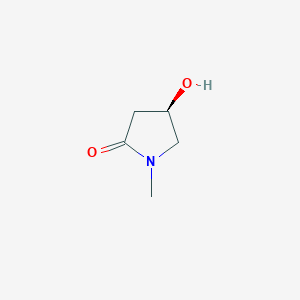
![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)
![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)
![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)